Carbonato de metil pentafluorofenilo

Descripción general

Descripción

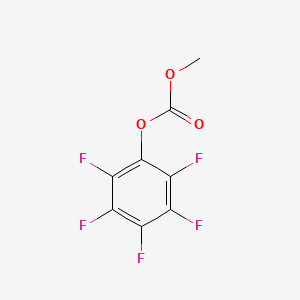

Methyl pentafluorophenyl carbonate is a useful research compound. Its molecular formula is C8H3F5O3 and its molecular weight is 242.1 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl pentafluorophenyl carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl pentafluorophenyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl pentafluorophenyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

El carbonato de metil pentafluorofenilo se utiliza en la síntesis química . Es un reactivo versátil que puede participar en diversas reacciones para formar nuevos compuestos .

Reacción de C-acilación suave

Este compuesto se utiliza en reacciones de C-acilación suaves . La acilación es un proceso en el que se introduce un grupo acilo en una molécula. Las condiciones suaves de esta reacción la hacen adecuada para sustratos sensibles .

Bloques de construcción fluorados

El this compound se utiliza como un bloque de construcción fluorado . Los compuestos fluorados tienen propiedades únicas como alta estabilidad térmica y resistencia química, lo que los hace útiles en diversas aplicaciones .

Propiedades de solubilidad

Si bien no es una aplicación en sí misma, cabe destacar que el this compound es insoluble en agua . Esta propiedad puede ser importante en ciertos contextos de investigación, como cuando se estudia el comportamiento de compuestos no polares en entornos acuosos .

Mecanismo De Acción

Target of Action

Methyl pentafluorophenyl carbonate is primarily used in the preparation of polycarbonates . Its primary targets are monomers that are unsuitable for traditional melt polymerization at high temperatures .

Mode of Action

Methyl pentafluorophenyl carbonate interacts with its targets through a process known as melt polymerization . This compound shows reactivity benefits over diphenyl carbonate in melt polymerization reactions, resulting in shorter reaction times and reduced heat exposure during polymerization .

Biochemical Pathways

The primary biochemical pathway affected by Methyl pentafluorophenyl carbonate is the synthesis of polycarbonates . The increased reactivity of this compound enables the melt polymerization of a wide range of monomers .

Pharmacokinetics

It is known that this compound is a solid at room temperature , and it is insoluble in water .

Result of Action

The result of Methyl pentafluorophenyl carbonate’s action is the formation of polycarbonates . These are a type of polymer used in a variety of applications, including compact discs, appliances, helmets, packaging materials, sunglasses, automotive headlamp lenses, and more .

Action Environment

The action of Methyl pentafluorophenyl carbonate is influenced by environmental factors such as temperature. This compound is used in melt polymerization reactions, which require high temperatures . Methyl pentafluorophenyl carbonate allows these reactions to occur at lower temperatures compared to other compounds .

Actividad Biológica

Methyl pentafluorophenyl carbonate (MPC) is a compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities. This article provides a comprehensive review of the biological activity associated with MPC, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Methyl pentafluorophenyl carbonate is an organofluorine compound that serves as a versatile reagent in organic synthesis, particularly in the formation of carbamate derivatives. Its biological activity is primarily attributed to its ability to modify amino acids and peptides, facilitating various biochemical processes.

MPC can be synthesized through several methods, including the reaction of pentafluorophenol with methyl chloroformate. The resulting compound is characterized by its high reactivity due to the presence of multiple fluorine atoms, which enhance its electrophilic nature.

Table 1: Synthesis Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | Pentafluorophenol + Methyl Chloroformate | THF, 20°C | 96% |

| Method B | Bis(pentafluorophenyl) carbonate + Amines | THF, Room Temp | 77% |

3. Mechanisms of Biological Activity

The biological activity of MPC can be attributed to its role as a protecting group for amino acids and as an activating agent for carboxylic acids. This dual functionality allows for enhanced reactivity in peptide synthesis, which is crucial for developing new therapeutics.

3.1 Enzyme Inhibition

Recent studies have shown that MPC derivatives exhibit inhibitory effects on specific enzymes, particularly those involved in nucleoside metabolism. For example, MPC-based compounds have been evaluated for their inhibitory activity against purine nucleoside phosphorylase (PNP), an enzyme critical for T-cell malignancies and certain bacterial infections. The most potent inhibitors demonstrated IC50 values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP .

3.2 Antibacterial Activity

MPC has also been investigated for its antibacterial properties. Compounds derived from MPC have shown significant activity against resistant strains of bacteria, including Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance antibacterial efficacy .

4.1 Anticancer Applications

A notable study focused on the anticancer potential of MPC derivatives highlighted their selective cytotoxicity towards T-lymphoblastic cell lines. The strongest compounds exhibited CC50 values as low as 9 nM without affecting non-cancerous cells . This selectivity suggests a promising avenue for developing targeted cancer therapies.

4.2 Peptide Synthesis

In peptide synthesis protocols, MPC has been utilized to protect amino groups while activating carboxylic acid groups simultaneously. This one-pot reaction approach has demonstrated improved yields compared to traditional methods . The efficiency of this process varies based on the nature of the amino acids involved, emphasizing the need for tailored approaches in drug development.

5. Conclusion

Methyl pentafluorophenyl carbonate represents a significant advancement in organic synthesis and medicinal chemistry due to its diverse biological activities. Its ability to inhibit key enzymes and facilitate peptide synthesis positions it as a valuable tool in drug discovery and development.

6. Future Directions

Further research is needed to explore the full potential of MPC in various therapeutic contexts, particularly in overcoming antibiotic resistance and developing novel anticancer agents. Continued investigation into its mechanisms of action will enhance our understanding and application of this compound in clinical settings.

This review underscores the importance of Methyl pentafluorophenyl carbonate in modern medicinal chemistry and highlights its potential for future therapeutic applications.

Propiedades

IUPAC Name |

methyl (2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c1-15-8(14)16-7-5(12)3(10)2(9)4(11)6(7)13/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYOVHMDBHQLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557159 | |

| Record name | Methyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36919-03-6 | |

| Record name | Methyl 2,3,4,5,6-pentafluorophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36919-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Pentafluorophenyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.